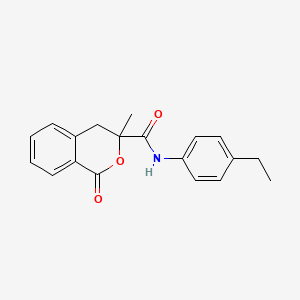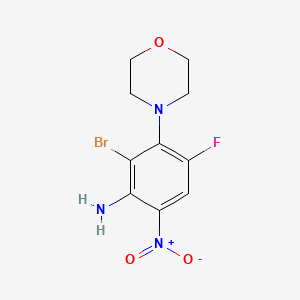![molecular formula C14H21BrClNO3 B4133620 1-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B4133620.png)
1-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-2-propanol hydrochloride
Descripción general
Descripción
1-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-2-propanol hydrochloride is a chemical compound that has been widely researched for its potential use in the field of medicine. The compound is also known as BRD0705, and it belongs to the class of compounds known as β-adrenergic receptor agonists. It has been shown to have potential therapeutic benefits in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Mecanismo De Acción
1-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-2-propanol hydrochloride exerts its pharmacological effects by binding to and activating β2-adrenergic receptors. This leads to the activation of adenylate cyclase, which in turn leads to the production of cyclic AMP (cAMP). The increase in cAMP levels leads to the relaxation of smooth muscle in the airways, which makes it easier for air to flow in and out of the lungs. In addition, the increase in cAMP levels leads to the stimulation of protein kinase A (PKA), which leads to the phosphorylation of various proteins involved in cardiac function. This results in an increase in cardiac contractility and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-2-propanol hydrochloride are largely due to its activation of β2-adrenergic receptors. The activation of these receptors leads to the relaxation of smooth muscle in the airways, which makes it easier for air to flow in and out of the lungs. In addition, the activation of β2-adrenergic receptors leads to an increase in cardiac contractility and heart rate. This can be beneficial in the treatment of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-2-propanol hydrochloride in lab experiments is its potent β2-adrenergic receptor agonist activity. This makes it a useful tool for studying the role of β2-adrenergic receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for research on 1-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-2-propanol hydrochloride. One area of research is the development of more potent and selective β2-adrenergic receptor agonists for the treatment of asthma and COPD. Another area of research is the development of compounds that can activate both β1- and β2-adrenergic receptors for the treatment of heart failure. In addition, there is a need for further research on the safety and toxicity of this compound, as well as its potential use in other disease states.
Aplicaciones Científicas De Investigación
1-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-2-propanol hydrochloride has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have potent β2-adrenergic receptor agonist activity, which makes it a potential candidate for the treatment of asthma and COPD. In addition, it has been shown to have positive inotropic and chronotropic effects on the heart, which makes it a potential candidate for the treatment of heart failure.
Propiedades
IUPAC Name |
1-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3.ClH/c1-4-5-19-14-12(15)6-11(7-13(14)18-3)9-16-8-10(2)17;/h4,6-7,10,16-17H,1,5,8-9H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBZEUCOYIKMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC(=C(C(=C1)Br)OCC=C)OC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4133543.png)
![4-{[4-(benzyloxy)benzyl]amino}-1-butanol hydrochloride](/img/structure/B4133544.png)
![N-(1-{4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}-3-methylbutyl)-2-chlorobenzamide](/img/structure/B4133553.png)
![N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4133564.png)

![N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4133573.png)
![N-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4133578.png)
![3,4-dichloro-N-{1-[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4133591.png)
![{5-bromo-2-methoxy-4-[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B4133599.png)
![1-[4-(2-bromo-5-ethoxy-4-propoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4133607.png)
![methyl 5-cyclohexyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4133613.png)

![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4133631.png)
![N-(2,5-diethoxy-4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)benzamide](/img/structure/B4133633.png)